1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone
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Overview
Description
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE is a synthetic organic compound. Its structure suggests it belongs to a class of compounds known for their complex ring systems and potential biological activity. This compound may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE likely involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloro and trimethyl groups. Typical synthetic routes might include:
Cyclization reactions: to form the aza-cyclopropane ring.
Halogenation reactions: to introduce the dichloro groups.
Alkylation reactions: to add the trimethyl groups.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Possibly reducing the dichloro groups to form different products.
Substitution: Halogen atoms might be substituted by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield ketones or carboxylic acids.
Reduction: Might produce alkanes or alcohols.
Substitution: Could result in a variety of substituted derivatives.
Scientific Research Applications
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Materials Science: Possible applications in the development of new materials with unique properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE would depend on its specific interactions with biological targets. This might involve:
Binding to specific receptors: or enzymes.
Modulating biochemical pathways: .
Interfering with cellular processes: .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-METHANONE
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-PROPANE
Uniqueness
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may be unique due to its specific ring structure and the presence of both dichloro and trimethyl groups, which could confer distinct chemical and biological properties.
Properties
CAS No. |
117536-12-6 |
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Molecular Formula |
C15H17Cl2NO |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone |
InChI |
InChI=1S/C15H17Cl2NO/c1-9(19)18-11-8-6-5-7-10(11)14(4)12(13(18,2)3)15(14,16)17/h5-8,12H,1-4H3 |
InChI Key |
SLIIAUTXRQDXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C(C1(C)C)C3(Cl)Cl)C |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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